Cas no 2171720-06-0 (1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-methylazetidine-3-carboxylic acid)

1-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-methylazetidine-3-carboxylic acid is a specialized amino acid derivative featuring an Fmoc-protected amine group and a methyl-substituted azetidine ring. This compound is primarily utilized in peptide synthesis, where its rigid azetidine structure enhances conformational control, potentially improving peptide stability and bioactivity. The Fmoc group offers selective deprotection under mild basic conditions, facilitating solid-phase peptide synthesis (SPPS) workflows. The methyl substitution on the azetidine ring may further influence steric and electronic properties, making it valuable for designing constrained peptides or peptidomimetics. Its well-defined reactivity and structural features make it suitable for research in medicinal chemistry and bioconjugation applications.
1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-methylazetidine-3-carboxylic acid structure
2171720-06-0 structure
Product name:1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-methylazetidine-3-carboxylic acid
CAS No:2171720-06-0
MF:C23H24N2O5
MW:408.447066307068
CID:6029229
PubChem ID:165515458

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-methylazetidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-methylazetidine-3-carboxylic acid
    • 2171720-06-0
    • EN300-1523628
    • 1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-3-methylazetidine-3-carboxylic acid
    • Inchi: 1S/C23H24N2O5/c1-14(20(26)25-12-23(2,13-25)21(27)28)24-22(29)30-11-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h3-10,14,19H,11-13H2,1-2H3,(H,24,29)(H,27,28)
    • InChI Key: ORZZHRVNZNWLNN-UHFFFAOYSA-N
    • SMILES: OC(C1(C)CN(C(C(C)NC(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)=O)C1)=O

Computed Properties

  • Exact Mass: 408.16852187g/mol
  • Monoisotopic Mass: 408.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 667
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 95.9Ų
  • XLogP3: 2.7

1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-methylazetidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1523628-100mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-3-methylazetidine-3-carboxylic acid
2171720-06-0
100mg
$804.0 2023-09-26
Enamine
EN300-1523628-1000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-3-methylazetidine-3-carboxylic acid
2171720-06-0
1000mg
$914.0 2023-09-26
Enamine
EN300-1523628-0.25g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-3-methylazetidine-3-carboxylic acid
2171720-06-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1523628-1.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-3-methylazetidine-3-carboxylic acid
2171720-06-0
1g
$3368.0 2023-06-05
Enamine
EN300-1523628-10000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-3-methylazetidine-3-carboxylic acid
2171720-06-0
10000mg
$3929.0 2023-09-26
Enamine
EN300-1523628-0.5g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-3-methylazetidine-3-carboxylic acid
2171720-06-0
0.5g
$3233.0 2023-06-05
Enamine
EN300-1523628-2.5g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-3-methylazetidine-3-carboxylic acid
2171720-06-0
2.5g
$6602.0 2023-06-05
Enamine
EN300-1523628-500mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-3-methylazetidine-3-carboxylic acid
2171720-06-0
500mg
$877.0 2023-09-26
Enamine
EN300-1523628-5000mg
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-3-methylazetidine-3-carboxylic acid
2171720-06-0
5000mg
$2650.0 2023-09-26
Enamine
EN300-1523628-5.0g
1-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoyl]-3-methylazetidine-3-carboxylic acid
2171720-06-0
5g
$9769.0 2023-06-05

Additional information on 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-methylazetidine-3-carboxylic acid

Comprehensive Overview of 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-methylazetidine-3-carboxylic acid (CAS No. 2171720-06-0)

The compound 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-methylazetidine-3-carboxylic acid (CAS No. 2171720-06-0) is a specialized peptide derivative widely utilized in pharmaceutical research and organic synthesis. Its unique structure, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a methylazetidine moiety, makes it a valuable intermediate in the development of bioactive molecules and drug candidates. Researchers are increasingly focusing on this compound due to its potential applications in peptide-based therapeutics and targeted drug delivery systems.

In recent years, the demand for Fmoc-protected amino acids like 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-methylazetidine-3-carboxylic acid has surged, driven by advancements in solid-phase peptide synthesis (SPPS). This compound's compatibility with automated peptide synthesizers and its role in high-throughput screening align with the growing interest in precision medicine and personalized therapies. Its CAS No. 2171720-06-0 is frequently searched in academic databases, reflecting its relevance in chemical biology and medicinal chemistry.

The methylazetidine component of this compound is particularly noteworthy, as azetidine derivatives are gaining attention for their conformational rigidity and ability to enhance drug bioavailability. This aligns with the broader trend of optimizing small-molecule drugs for improved pharmacokinetic properties. Additionally, the Fmoc group ensures efficient deprotection during synthesis, a feature highly valued in peptide manufacturing.

From an SEO perspective, queries such as "Fmoc-protected azetidine derivatives" and "applications of CAS 2171720-06-0" are trending among researchers. The compound's versatility in bioconjugation and proteomics further enhances its appeal. As the pharmaceutical industry shifts toward green chemistry, the synthetic pathways for this compound are also being refined to reduce environmental impact, a topic of significant interest in sustainable drug development.

In summary, 1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-3-methylazetidine-3-carboxylic acid (CAS No. 2171720-06-0) represents a critical tool in modern drug discovery. Its structural features and functional groups position it at the intersection of innovative therapeutics and cutting-edge synthetic methodologies, making it a focal point for both academic and industrial research.

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